molecular formula C18H22N4O B5357361 5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide

5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide

Cat. No. B5357361
M. Wt: 310.4 g/mol
InChI Key: MGUQZWLFTQGNGX-UHFFFAOYSA-N
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Description

5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 is a potent and selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.

Mechanism of Action

5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in regulating reward and motivation, while the mesocortical pathway is involved in regulating cognitive function and emotional processing. By blocking the dopamine D3 receptor, this compound reduces the activity of these pathways, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that this compound can reduce the levels of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. This compound has also been shown to reduce the activity of the mesolimbic and mesocortical pathways, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide for use in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. However, one limitation of this compound is that it is not selective for the dopamine D3 receptor, and can also bind to other receptors in the brain. This can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide. One area of research is the development of more selective dopamine D3 receptor antagonists, which could provide more precise tools for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. Another area of research is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with this compound or other dopamine D3 receptor antagonists. Finally, there is a need for further research on the long-term effects of this compound and other dopamine D3 receptor antagonists, particularly in terms of their potential for inducing tolerance and dependence.

Synthesis Methods

The synthesis of 5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide involves several steps, including the reaction of 2-acetylpyridine with methylamine, followed by the reaction of the resulting intermediate with piperidine and 5-amino-2-chlorobenzamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized to yield high purity and high yields, which makes it suitable for use in scientific research.

Scientific Research Applications

5-amino-N-(6-methyl-2-pyridinyl)-2-(1-piperidinyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. The dopamine D3 receptor has been implicated in the development and maintenance of drug addiction, and this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.

properties

IUPAC Name

5-amino-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-6-5-7-17(20-13)21-18(23)15-12-14(19)8-9-16(15)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11,19H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUQZWLFTQGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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